2-(3,4-Dimethoxyphenyl)succinic acid
Description
2-(3,4-Dimethoxyphenyl)succinic acid (CAS: 862821-16-7) is a succinic acid derivative substituted with a 3,4-dimethoxyphenyl group at the C2 position. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBTYAZXWMNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)succinic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)succinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)succinic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Acidity :
The two carboxylic acid groups in this compound likely exhibit pKa values similar to methylsuccinic acid (pKa₁≈4.0–4.2, pKa₂≈5.5–5.7) . The electron-donating methoxy groups may slightly reduce acidity compared to unsubstituted succinic acid. - Solubility : Polar carboxylic acid groups improve water solubility, but the aromatic methoxy substituents may reduce it relative to simpler succinic acid derivatives.
Biological Activity
2-(3,4-Dimethoxyphenyl)succinic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Characteristics
- Chemical Formula : C₁₂H₁₄O₆
- Molecular Weight : 254.24 g/mol
- Structure : The compound consists of a succinic acid backbone substituted with a 3,4-dimethoxyphenyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it exhibits significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values of 1.37 µM and 0.95 µM, respectively .
- Anti-inflammatory Properties : In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with a selectivity index (SI) of 18.70 . This suggests potential applications in treating inflammatory conditions.
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress-related disorders .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro assays have shown its effectiveness in reducing cell viability in various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, demonstrating significant cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest promising antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
